1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a fluorophenyl group at the 1-position of the pyrazole ring adds to its unique chemical properties. Pyrazolopyrimidines have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. For example, it may interact with cyclin-dependent kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, it can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth in various cancer models . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can lead to decreased energy production and increased oxidative stress within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding often involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site . The inhibition of kinase activity can lead to a cascade of downstream effects, including the suppression of cell proliferation signals and the induction of cell death pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to its overall effects. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis, suggesting that its effects are durable over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism can affect the compound’s bioavailability and half-life, influencing its overall pharmacokinetic profile. Additionally, the compound’s metabolites can interact with other metabolic enzymes, potentially altering metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to be actively transported into cells by specific membrane transporters, which facilitate its accumulation in target tissues . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and activity. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported into the nucleus, where it may affect gene expression by interacting with nuclear receptors and transcription factors . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization within the cell .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several steps. One common method includes the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. This reaction yields tetrasubstituted pyrazole derivatives, which can be further reacted with formamide, formic acid, and triethyl orthoformate to produce pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common reagents used in these reactions include formamide, formic acid, triethyl orthoformate, lithium aluminum hydride, and manganese dioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared to other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits significant biological activities and has been studied as a potential therapeutic agent.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCBGAAIDUOCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289651-72-5 | |
Record name | 1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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